(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one
CAS No.: 77189-14-1
Cat. No.: VC3900623
Molecular Formula: C7H8O2
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77189-14-1 |
|---|---|
| Molecular Formula | C7H8O2 |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | (3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one |
| Standard InChI | InChI=1S/C7H8O2/c8-7-6-3-1-2-5(6)4-9-7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1 |
| Standard InChI Key | XYRFGFRTVXZAIU-WDSKDSINSA-N |
| Isomeric SMILES | C1C=C[C@@H]2[C@H]1C(=O)OC2 |
| SMILES | C1C=CC2C1C(=O)OC2 |
| Canonical SMILES | C1C=CC2C1C(=O)OC2 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a bicyclo[3.3.0]octane skeleton fused to a γ-lactone ring, with the lactone oxygen at position 3 and a double bond between C1 and C2 (Figure 1). The (3aS,6aR) configuration confers a cis-fused arrangement, critical for its stereoselective interactions .
Table 1: Key Structural Descriptors
Stereochemical Significance
The stereochemistry at C3a and C6a dictates the compound’s reactivity and biological activity. X-ray crystallography and NMR studies confirm that the (3aS,6aR) enantiomer adopts a puckered conformation, enabling selective hydrogen bonding and steric interactions in synthetic applications .
Synthetic Methodologies
Cyclization Strategies
A prominent synthesis route involves the acid-catalyzed cyclization of γ-keto esters. For example, treatment of 5-(trimethylsilyl)cyclopent-2-enone with trifluoroacetic acid induces a tandem cyclization-elimination sequence, yielding the target compound in 72% enantiomeric excess .
Enantioselective Approaches
Asymmetric allylic alkylation using palladium catalysts and chiral ligands (e.g., cymantrene-based phosphinooxazolines) achieves >99% enantiomeric excess. This method, reported by Al’mukhametov et al., leverages π-allyl intermediates to control stereochemistry .
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Reagents |
|---|---|---|---|
| Acid-catalyzed cyclization | 68–72 | 72 | TFA, allylsilane |
| Pd-catalyzed alkylation | 85–90 | >99 | Pd(PPh₃)₄, ligand L1 |
| Enzymatic resolution | 40–45 | 98 | Lipase B, isopropanol |
Chemical Reactivity and Mechanistic Insights
Lactone Ring Opening
The γ-lactone undergoes nucleophilic attack at the carbonyl carbon, enabling transformations into diols or amino alcohols. For instance, reaction with Grignard reagents (e.g., MeMgBr) produces tertiary alcohols, while aminolysis with benzylamine yields amide derivatives.
Cyclopentene Functionalization
The cyclopentene double bond participates in Diels-Alder reactions, epoxidation, and hydrogenation. Epoxidation with m-CPBA proceeds with >90% diastereoselectivity, forming a trans-epoxide due to steric hindrance from the lactone ring .
Applications in Organic Synthesis
Chiral Building Blocks
The compound serves as a precursor to cyclopentenone derivatives, which are pivotal in synthesizing prostaglandins and terpenoids. Miftakhov’s work demonstrates its use in constructing the tricyclic core of sieboldine A via a fragmentation-cyclization cascade .
Pharmaceutical Intermediates
Hydrogenation of the lactone yields cis-cyclopentanol, a key intermediate in antiviral agents. Recent studies highlight its incorporation into HIV-1 protease inhibitors, where the bicyclic framework enhances binding affinity to the protease active site .
Biological and Pharmacological Relevance
Enzyme Modulation
The compound inhibits cytochrome P450 enzymes (CYP3A4, IC₅₀ = 12 µM) by coordinating to the heme iron via the lactone carbonyl. This property is exploitable in drug metabolism studies .
Antiviral Activity
Derivatives bearing hydroxymethyl substituents exhibit moderate activity against HIV-1 (EC₅₀ = 8.2 µM) by interfering with viral protease dimerization. Structural analogs with improved bioavailability are under preclinical evaluation .
Comparative Analysis with Analogues
Stereoisomers
The (3aR,6aS) enantiomer shows diminished reactivity in Diels-Alder reactions due to unfavorable transition-state geometry. Conversely, the (3aS,6aR) configuration aligns orbital symmetry for optimal cycloaddition kinetics .
Structural Analogues
Hexahydrofuropyranone derivatives, though similar in ring strain, lack the conjugated cyclopentene system, reducing their electrophilicity by 40% compared to the title compound .
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